molecular formula C12H22O3 B12294280 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)-

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)-

Cat. No.: B12294280
M. Wt: 214.30 g/mol
InChI Key: XTHJMULMLARUTC-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- is a colorless thick liquid with the aroma of clove flowers. It has a freezing point of 37°C and a boiling point of 219°C. This compound is soluble in ethanol, acetone, chloroform, ether, and benzene, but insoluble in water .

Preparation Methods

The compound can be synthesized through several methods:

Chemical Reactions Analysis

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- in terms of its specific chemical properties and applications.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-8-4-6-9(7-5-8)10(2,3)11;1-2(3)4/h4,9,11H,5-7H2,1-3H3;1H3,(H,3,4)/t9-;/m0./s1

InChI Key

XTHJMULMLARUTC-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O.CC(=O)O

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O.CC(=O)O

Origin of Product

United States

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